molecular formula C12H12F3N3 B1405030 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile CAS No. 1449117-72-9

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1405030
CAS No.: 1449117-72-9
M. Wt: 255.24 g/mol
InChI Key: JECUZRRZDTUEBY-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine ring with a nitrile group

Scientific Research Applications

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine as the nucleophile.

    Addition of the Nitrile Group: The nitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens (Cl2, Br2) or alkylating agents (R-X).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Piperidyl)-5-(trifluoromethyl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    3-(1-Piperidyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-piperidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)9-6-11(10(7-16)17-8-9)18-4-2-1-3-5-18/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUZRRZDTUEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185174
Record name 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449117-72-9
Record name 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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